molecular formula C9H18ClMgN B12618489 (1-Tert-butylpiperidin-4-YL)(chloro)magnesium

(1-Tert-butylpiperidin-4-YL)(chloro)magnesium

Cat. No.: B12618489
M. Wt: 200.00 g/mol
InChI Key: DRZIFKOEUVFZDB-UHFFFAOYSA-M
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Description

(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is an organomagnesium compound, commonly known as a Grignard reagent. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a magnesium-chlorine bond. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium typically involves the reaction of tert-butylpiperidine with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing due to moisture .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous conditions and to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butylpiperidin-4-YL)(chloro)magnesium undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halogens in organic molecules.

    Coupling Reactions: It participates in forming carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether to prevent the Grignard reagent from reacting with water .

Major Products

The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Tert-butylpiperidin-4-YL)(chloro)magnesium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium involves its role as a nucleophile. The magnesium-chlorine bond is highly polarized, making the carbon atom adjacent to magnesium highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the formation of these bonds, which are fundamental to organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is unique due to the presence of both the tert-butyl group and the piperidine ring, which can influence its reactivity and selectivity in organic synthesis. This combination allows for the formation of specific products that might not be easily accessible using other Grignard reagents.

Properties

Molecular Formula

C9H18ClMgN

Molecular Weight

200.00 g/mol

IUPAC Name

magnesium;1-tert-butylpiperidin-4-ide;chloride

InChI

InChI=1S/C9H18N.ClH.Mg/c1-9(2,3)10-7-5-4-6-8-10;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

DRZIFKOEUVFZDB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N1CC[CH-]CC1.[Mg+2].[Cl-]

Origin of Product

United States

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